

# An In-depth Technical Guide to the Reactivity of 4-Isopropylmorpholine

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## Compound of Interest

Compound Name:	4-Isopropylmorpholine
CAS No.:	1004-14-4
Cat. No.:	B085786

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## Introduction

**4-Isopropylmorpholine**, a heterocyclic amine, presents a unique combination of steric hindrance and basicity, making it a valuable tool in modern organic synthesis and material science. This guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications, offering field-proven insights for researchers and professionals in drug development and chemical manufacturing. As a tertiary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which can act as a base or a nucleophile. The presence of a bulky isopropyl group, however, significantly modulates its nucleophilicity, often favoring its role as a hindered, non-nucleophilic base.

## Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of **4-isopropylmorpholine** is fundamental to its effective application.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	PubChem[1]
IUPAC Name	4-propan-2-ylmorpholine	PubChem[1]
CAS Number	1004-14-4	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
Appearance	Liquid	PubChem[1]

### Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of **4-Isopropylmorpholine**[2]

Assignment	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
CH(CH <sub>3</sub> ) <sub>2</sub>	~2.7 (septet)	~55
CH(CH <sub>3</sub> ) <sub>2</sub>	~1.0 (d)	~18
N-CH <sub>2</sub>	~2.4 (t)	~50
O-CH <sub>2</sub>	~3.7 (t)	~67

Note: Approximate chemical shifts are provided based on typical values for N-substituted morpholines. Actual values may vary depending on the solvent and other experimental conditions.[3][4]

## Synthesis of 4-Isopropylmorpholine

The most common and direct method for the synthesis of **4-isopropylmorpholine** is the N-alkylation of morpholine. This reaction typically involves the treatment of morpholine with an isopropyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

## Experimental Protocol: N-Isopropylation of Morpholine

Objective: To synthesize **4-isopropylmorpholine** via N-alkylation of morpholine.

Materials:

- Morpholine
- 2-Bromopropane (or 2-iodopropane)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Acetonitrile (or another polar aprotic solvent)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Saturated brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

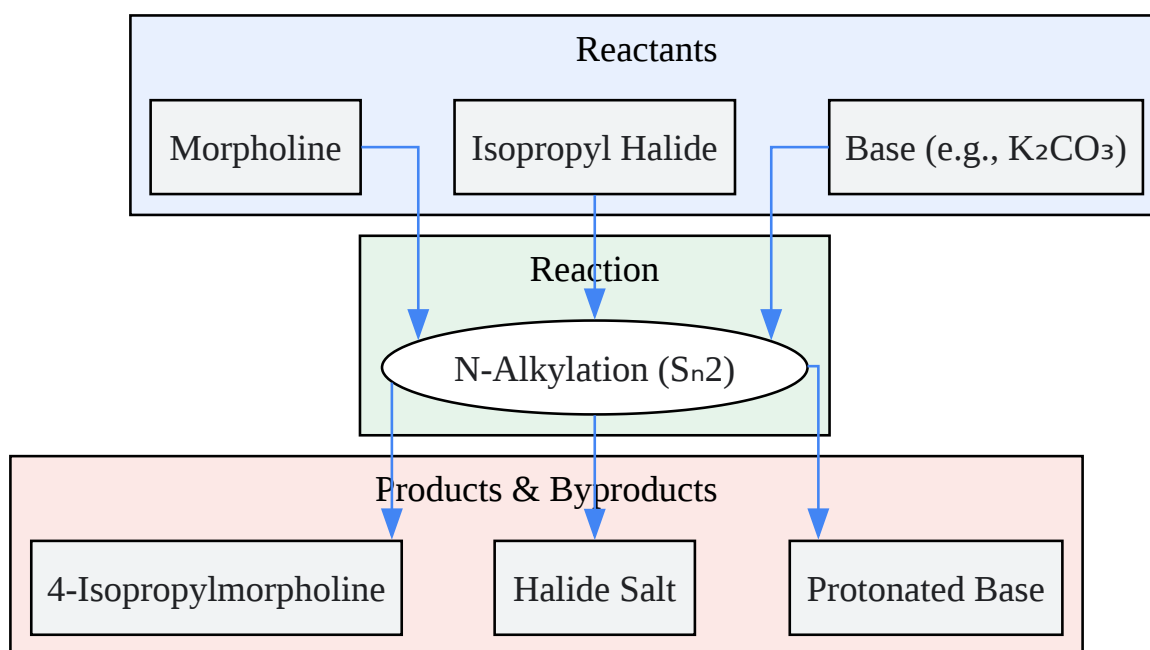
Procedure:

- To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature and add 2-bromopropane (1.2 eq) dropwise.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

- Purify the crude product by vacuum distillation to obtain pure **4-isopropylmorpholine**.

Causality Behind Experimental Choices:

- Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. [5]
- Solvent: Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the  $S_N2$  reaction without interfering with the nucleophile.
- Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic impurities, and the brine wash helps to break any emulsions and remove water from the organic layer.



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Caption: Synthetic workflow for **4-Isopropylmorpholine**.

## Reactivity Profile

### Basicity and Role as a Non-Nucleophilic Base

As a tertiary amine, **4-isopropylmorpholine** is a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom can readily accept a proton. However, the steric bulk of the isopropyl group hinders its ability to act as a nucleophile in many cases, making it a useful non-nucleophilic base.<sup>[6][7][8][9]</sup> This property is particularly valuable in reactions where a base is required to deprotonate a substrate without competing nucleophilic attack on an electrophilic center, such as in elimination reactions or in the formation of enolates.

## Reactions with Electrophiles

Despite its steric hindrance, **4-isopropylmorpholine** can still react as a nucleophile with highly reactive electrophiles, such as acid chlorides, to form quaternary ammonium salts.

Objective: To demonstrate the nucleophilic character of **4-isopropylmorpholine**.

Materials:

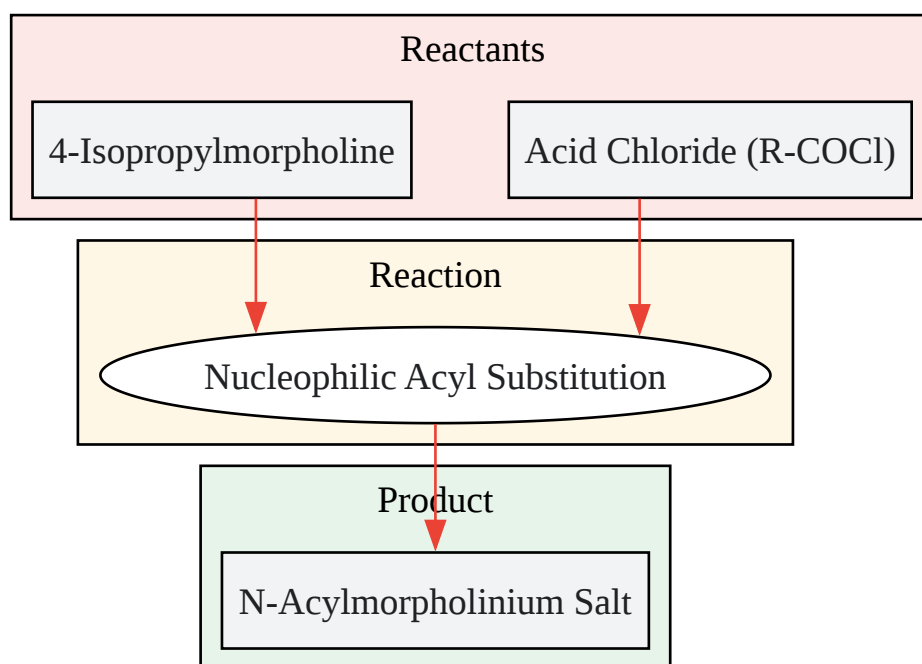
- **4-Isopropylmorpholine**
- Acetyl chloride (or another acid chloride)
- Anhydrous diethyl ether (or another inert solvent)

Procedure:

- Dissolve **4-isopropylmorpholine** (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add acetyl chloride (1.0 eq) dropwise with stirring.
- A precipitate of the N-acetyl-4-isopropylmorpholinium chloride will form immediately.
- Allow the reaction to stir for 30 minutes.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

- Anhydrous Conditions: Acid chlorides are highly reactive towards water, so anhydrous conditions are crucial to prevent hydrolysis.[10][11]
- Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents reaction with atmospheric moisture.
- Low Temperature: The reaction is exothermic, and cooling helps to control the reaction rate and minimize side reactions.



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Caption: Reaction of **4-Isopropylmorpholine** with an acid chloride.

## Applications in Synthesis and Industry

### Catalysis in Organic Synthesis

The basicity of **4-isopropylmorpholine** allows it to function as a catalyst in various organic transformations, such as aldol condensations and Knoevenagel reactions. Its role is to deprotonate a carbon acid, generating a nucleophilic enolate that can then react with an electrophile.

Reaction Type	Role of 4-Isopropylmorpholine
Aldol Condensation	Catalytic base to generate enolates.[12]
Knoevenagel Condensation	Base to deprotonate active methylene compounds.
Elimination Reactions	Non-nucleophilic base to promote E2 elimination.

## Corrosion Inhibition

Morpholine and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel.[13][14][15][16] They function by adsorbing onto the metal surface through the nitrogen and oxygen atoms, forming a protective film that isolates the metal from the corrosive environment.[13] The efficiency of inhibition is influenced by the molecular structure of the inhibitor. While specific quantitative data for **4-isopropylmorpholine** is not extensively reported, studies on related N-alkylated morpholines demonstrate significant corrosion inhibition.

### Corrosion Inhibition Efficiencies of Morpholine Derivatives on Steel

Inhibitor	Concentration	Inhibition Efficiency (%)	Method	Corrosive Medium	Source
Morpholine Benzoate	-	>85	Weight Loss	3.5% NaCl	MDPI[13]
Morpholine Carbonate	-	>85	Weight Loss	3.5% NaCl	MDPI[13]
Morpholinyl Mannich Base (MPO)	300 ppm	90.3	Weight Loss	1M HCl	MDPI[16]
Morpholinyl Mannich Base (MPPO)	300 ppm	91.4	Weight Loss	1M HCl	MDPI[16]

## Role in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[17][18] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. While **4-isopropylmorpholine** itself may not be a common terminal drug structure, it can serve as a crucial intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[19] Its use as a non-nucleophilic base or scavenger amine is also valuable in multi-step syntheses of drug candidates.[20]

## Safety and Handling

**4-Isopropylmorpholine** is a flammable liquid and can cause skin and eye irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

## Conclusion

**4-Isopropylmorpholine** is a versatile tertiary amine with a reactivity profile that is finely tuned by the presence of the sterically demanding isopropyl group. Its primary utility lies in its function as a non-nucleophilic base, a role that is highly sought after in modern organic synthesis. Furthermore, its potential as a corrosion inhibitor and its relevance to the synthesis of pharmaceutically active compounds underscore its importance in both academic research and industrial applications. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of new chemical entities and materials.

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